N-[(3,4-dimethoxyphenyl)(8-hydroxy-5-nitroquinolin-7-yl)methyl]cyclohexanecarboxamide
Description
N-[(3,4-dimethoxyphenyl)(8-hydroxy-5-nitroquinolin-7-yl)methyl]cyclohexanecarboxamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)-(8-hydroxy-5-nitroquinolin-7-yl)methyl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O6/c1-33-20-11-10-16(13-21(20)34-2)22(27-25(30)15-7-4-3-5-8-15)18-14-19(28(31)32)17-9-6-12-26-23(17)24(18)29/h6,9-15,22,29H,3-5,7-8H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNVZCKKYTSILNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C2=CC(=C3C=CC=NC3=C2O)[N+](=O)[O-])NC(=O)C4CCCCC4)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-dimethoxyphenyl)(8-hydroxy-5-nitroquinolin-7-yl)methyl]cyclohexanecarboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the 3,4-dimethoxyphenyl intermediate: This can be achieved through the methylation of 3,4-dihydroxybenzaldehyde using dimethyl sulfate in the presence of a base.
Synthesis of the 8-hydroxy-5-nitroquinoline intermediate: This involves nitration of 8-hydroxyquinoline using a mixture of concentrated sulfuric acid and nitric acid.
Coupling of intermediates: The two intermediates are then coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Formation of the final product: The coupled product is then reacted with cyclohexanecarboxylic acid chloride in the presence of a base to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[(3,4-dimethoxyphenyl)(8-hydroxy-5-nitroquinolin-7-yl)methyl]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens in the presence of a Lewis acid for halogenation.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
N-[(3,4-dimethoxyphenyl)(8-hydroxy-5-nitroquinolin-7-yl)methyl]cyclohexanecarboxamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science:
Mechanism of Action
The mechanism of action of N-[(3,4-dimethoxyphenyl)(8-hydroxy-5-nitroquinolin-7-yl)methyl]cyclohexanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-[(3,4-dimethoxyphenyl)(8-hydroxyquinolin-7-yl)methyl]cyclohexanecarboxamide: Lacks the nitro group, which may affect its reactivity and biological activity.
N-[(3,4-dimethoxyphenyl)(5-nitroquinolin-7-yl)methyl]cyclohexanecarboxamide: Nitro group is positioned differently, potentially altering its chemical properties.
N-[(3,4-dimethoxyphenyl)(8-hydroxy-5-nitroquinolin-7-yl)methyl]benzoic acid: Different carboxylic acid moiety, which may influence its solubility and reactivity.
Uniqueness
N-[(3,4-dimethoxyphenyl)(8-hydroxy-5-nitroquinolin-7-yl)methyl]cyclohexanecarboxamide is unique due to the specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
